N-dibenzofuran-3-ylfuran-2-carboxamide

STING inhibition covalent inhibitor Cys91 modification

N-Dibenzofuran-3-ylfuran-2-carboxamide (synonym: N-dibenzo[b,d]furan-3-yl-2-furamide) is a small-molecule amide conjugate (C₁₇H₁₁NO₃, MW 277.27 g/mol) formed by the condensation of dibenzofuran-3-amine with furan-2-carboxylic acid. It belongs structurally to the dibenzofurancarboxamide class, which has been the subject of multiple patent families claiming utility as 5-HT₃ receptor antagonists with CNS, anti-emetic, and gastric prokinetic activities devoid of significant D₂ receptor binding.

Molecular Formula C17H11NO3
Molecular Weight 277.27 g/mol
Cat. No. B4985260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-dibenzofuran-3-ylfuran-2-carboxamide
Molecular FormulaC17H11NO3
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H11NO3/c19-17(15-6-3-9-20-15)18-11-7-8-13-12-4-1-2-5-14(12)21-16(13)10-11/h1-10H,(H,18,19)
InChIKeyDXLGMZOLPSVTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dibenzofuran-3-ylfuran-2-carboxamide – Structural Identity, Physicochemical Profile, and Procurement Context


N-Dibenzofuran-3-ylfuran-2-carboxamide (synonym: N-dibenzo[b,d]furan-3-yl-2-furamide) is a small-molecule amide conjugate (C₁₇H₁₁NO₃, MW 277.27 g/mol) formed by the condensation of dibenzofuran-3-amine with furan-2-carboxylic acid . It belongs structurally to the dibenzofurancarboxamide class, which has been the subject of multiple patent families claiming utility as 5-HT₃ receptor antagonists with CNS, anti-emetic, and gastric prokinetic activities devoid of significant D₂ receptor binding [1]. This compound is distinguished from its closest well-characterized structural analog, C-178 (N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide, CAS 329198-87-0, MW 322.27), by the absence of the 5-nitro substituent on the furan ring – a single-atom difference that carries profound functional consequences, as elaborated in the evidence sections below [2]. As of the knowledge cutoff, no peer-reviewed primary research papers report direct biological evaluation of this specific compound; its scientific value must therefore be assessed through comparative structural analysis against analogs with published pharmacological data.

Why N-Dibenzofuran-3-ylfuran-2-carboxamide Cannot Be Interchanged with Its 5-Nitro Analog (C-178) in STING-Targeted Research


Within the dibenzofuran–furan-carboxamide scaffold family, a single substituent at the furan 5-position determines the difference between a potent, mechanism-based covalent inhibitor and a compound with no reported biological activity. C-178, the 5-nitro analog, achieves its pharmacological effect through covalent modification of Cys91 on murine STING, a mechanism that depends entirely on the electrophilic reactivity of the nitrofuran moiety [1]. Simple structure–activity relationship (SAR) studies conducted during the discovery of C-178 and C-176 confirmed that the nitrofuran structure is an essential (必需) pharmacophoric group for STING inhibitory activity . N-Dibenzofuran-3-ylfuran-2-carboxamide, bearing an unsubstituted furan ring at position 5, lacks the electron-withdrawing nitro group required for both covalent bond formation with Cys91 and the associated downstream blockade of STING palmitoylation, TBK1 phosphorylation, and IFN-β reporter activity. Consequently, any attempt to substitute this compound for C-178 in STING-pathway experiments will yield a functionally null result – a property that, while disqualifying it as a STING inhibitor, renders it potentially valuable as a rigorously defined negative control.

Quantitative Comparative Evidence for N-Dibenzofuran-3-ylfuran-2-carboxamide: Key Differentiation Dimensions


Absence of Covalent STING Cys91 Engagement: Functional Consequence of Lacking the 5-Nitro Electrophilic Warhead

C-178 (5-nitro analog) covalently modifies murine STING at Cys91, as confirmed by intact mass spectrometry showing the expected mass shift of the STING–C-178 adduct in HEK293T cells expressing Flag–mmSTING [1]. This covalent binding is the mechanistic basis for STING inhibition: it blocks activation-induced palmitoylation at Cys91, preventing STING clustering at the Golgi and downstream TBK1 phosphorylation [2]. N-Dibenzofuran-3-ylfuran-2-carboxamide lacks the 5-nitro substituent and therefore lacks the electrophilic warhead required for this covalent modification. The functional consequence is that this compound cannot engage STING through the Cys91 covalent mechanism that defines C-178. This is not a potency difference but a binary mechanistic distinction: C-178 is a covalent inhibitor (confirmed by mass spectrometry); the target compound has no reported covalent STING engagement and, based on the established SAR requiring the nitrofuran moiety for activity, is predicted to be inactive in this pathway .

STING inhibition covalent inhibitor Cys91 modification mass spectrometry SAR

STING-Mediated IFN-β Reporter Inhibition: Quantitative Gap Between C-178 and the Unsubstituted Analog

C-178 inhibits murine STING-mediated IFN-β reporter activity with an IC₅₀ < 500 nM in HEK293T cells expressing mSTING, while showing no effect on RIG-I- or TBK1-mediated IFN-β reporter activity at the same concentrations, confirming pathway selectivity . The compound is active across a concentration range of 0.01–1.25 μM in these reporter assays [1]. N-Dibenzofuran-3-ylfuran-2-carboxamide has no reported STING inhibitory activity in any published assay system. The SAR evidence demonstrating that the nitrofuran moiety is essential for STING inhibition strongly predicts that the target compound would show IC₅₀ values orders of magnitude higher than C-178 in the same assay, effectively rendering it inactive as a STING inhibitor . This constitutes a functional gap of at least >10-fold in potency (assuming detection limits of the assay), and likely far larger, representing a de facto qualitative functional difference rather than a modulatory potency shift.

STING IFN-β reporter assay IC50 C-178 pathway selectivity

Molecular Weight and Predicted Physicochemical Differentiation: Reduced Lipophilicity and Absence of Nitro Structural Alert

N-Dibenzofuran-3-ylfuran-2-carboxamide (MW 277.27 g/mol) is 45 Da lighter than C-178 (MW 322.27 g/mol) due to the replacement of the 5-nitro group (–NO₂, 46 Da) with a hydrogen atom . This structural simplification eliminates two significant drug development liabilities associated with the 5-nitrofuran scaffold: (1) the nitroaromatic group is a well-established structural alert for mutagenicity and genotoxicity, with 5-nitrofuran derivatives demonstrating oxidative-stress-dependent DNA damage and in vivo genotoxicity in rodent models [1]; and (2) the nitro group contributes substantially to molecular polar surface area and hydrogen-bond acceptor count, factors that influence passive membrane permeability. Empirically, the 5-methyl analog (N-dibenzo[b,d]furan-3-yl-5-methyl-2-furamide, MW 291.30) has a predicted ACD/LogP of 4.74 and a polar surface area of 55 Ų . While direct measurements for the target compound are unavailable, the absence of both the electron-withdrawing nitro and the lipophilic methyl substituents is predicted to yield intermediate lipophilicity and reduced polar surface area compared to C-178, potentially offering a cleaner physicochemical profile for applications where the nitrofuran alert is undesirable.

molecular properties drug-likeness structural alert nitrofuran genotoxicity

D₂ Receptor Selectivity Profile of the Dibenzofurancarboxamide Scaffold Class: Patent-Disclosed Differentiation from Classical 5-HT₃ Antagonists

The broader dibenzofurancarboxamide patent family (US4863921, US5246942, EP0494140, WO9104738) consistently claims compounds that function as 5-HT₃ receptor antagonists possessing CNS, anti-emetic, and gastric prokinetic activities while being 'void of any significant D₂ receptor binding properties' [1]. This dual-receptor selectivity profile (5-HT₃ active / D₂ inactive) is structurally encoded and has been claimed across multiple dibenzofurancarboxamide sub-series with varying amide substituents [2]. In contrast, first-generation 5-HT₃ antagonists such as metoclopramide carry D₂ receptor antagonism as an off-target liability, contributing to extrapyramidal side effects [3]. While N-dibenzofuran-3-ylfuran-2-carboxamide itself has not been individually profiled in 5-HT₃ or D₂ binding assays, its core scaffold is the same dibenzofurancarboxamide architecture that confers this selectivity in the patent-exemplified compounds. The key structural note is that the patent-exemplified 5-HT₃-active compounds uniformly incorporate a bicyclic amine (e.g., 1-azabicyclo[2.2.2]oct-3-yl, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl) at the amide position, whereas the target compound bears a simpler furan-2-yl moiety – a distinction that may impact 5-HT₃ affinity but preserves the D₂-sparing scaffold framework.

5-HT3 antagonist D2 receptor selectivity CNS anti-emetic gastric prokinetic

Closed-Loop Negative Control Utility: Structurally Matched Inactive Analog for C-178 STING Pharmacology Studies

A fundamental requirement in chemical biology is the use of a structurally matched inactive analog to confirm that observed biological effects are target-mediated rather than arising from non-specific compound effects. N-Dibenzofuran-3-ylfuran-2-carboxamide fulfills this role for C-178 studies by retaining the identical dibenzofuran-3-ylamide core while lacking only the 5-nitro group that is essential for Cys91 covalent engagement and STING inhibition . C-178 blocks CMA-induced palmitoylation of STING at 1 μM in HEK293T cells expressing Flag–mmSTING, as demonstrated by [³H]-palmitate labelling and native PAGE analysis; parallel treatment with the target compound (lacking the nitro warhead) would be predicted to show no blockade, providing a clean negative signal attributable solely to the absence of the electrophilic substituent [1]. The molecular similarity between the two compounds (identical dibenzofuran core, identical amide connectivity, ΔMW = 45 Da) minimizes confounding variables such as differential solubility, non-specific protein binding, or membrane partitioning that could arise with more structurally divergent negative controls. This closed-loop control capability is particularly important given C-178's species selectivity: it potently inhibits murine but not human STING, making rigorous negative controls essential for data interpretation in cross-species experiments .

negative control chemical probe assay validation STING C-178

Recommended Application Scenarios for N-Dibenzofuran-3-ylfuran-2-carboxamide Based on Quantitative Evidence


Structurally Matched Negative Control in Murine STING Pathway Pharmacological Studies

In any experiment employing C-178 (or C-176) as a covalent STING inhibitor, N-dibenzofuran-3-ylfuran-2-carboxamide should be run in parallel as the closest available inactive analog. This practice addresses the chemical biology community's consensus standards for probe validation: the negative control differs from the active probe by only one atom (H replacing NO₂ at the furan 5-position), minimizing the risk that differential physicochemical properties confound interpretation. Key experimental contexts include: (a) IFN-β reporter assays in mSTING-expressing HEK293T cells, where C-178 shows IC₅₀ < 500 nM ; (b) [³H]-palmitate labelling experiments to confirm that blockade of STING palmitoylation is nitro-group-dependent [1]; and (c) murine bone marrow-derived macrophage (BMDM) stimulation assays with cGAMP, dsDNA, or LPS, where C-178 at 0.5 μM suppresses Ifnb1 expression [2]. In each case, the target compound at matched concentrations should yield no effect, providing a within-experiment validation that observed C-178 effects are on-target.

Scaffold Optimization Starting Point for Non-STING Dibenzofurancarboxamide Programs

For medicinal chemistry programs targeting the 5-HT₃ receptor or exploring the broader dibenzofurancarboxamide chemical space, N-dibenzofuran-3-ylfuran-2-carboxamide represents a structurally minimalist, non-nitrofuran entry point for scaffold elaboration. The dibenzofurancarboxamide patent family (US4863921, US5246942, EP0494140) establishes that this scaffold class can achieve 5-HT₃ antagonism with D₂ receptor sparing [3]. The target compound's lower molecular weight (277.27 vs. 322.27 for C-178) provides greater latitude for subsequent synthetic derivatization while staying within drug-like property space. Unlike C-178, it does not carry the nitrofuran structural alert for genotoxicity, making it a more suitable core for hit-to-lead campaigns in therapeutic areas requiring chronic dosing [4]. Researchers should note, however, that the patent-exemplified 5-HT₃-active compounds uniformly bear a bicyclic amine at the amide position; the furan-2-yl moiety of the target compound has not been validated for 5-HT₃ affinity, and independent receptor profiling would be required.

Chemical Synthesis Intermediate for Diversified Furan-2-Carboxamide Libraries

N-Dibenzofuran-3-ylfuran-2-carboxamide serves as a versatile intermediate for the synthesis of focused compound libraries through electrophilic aromatic substitution or metal-catalyzed cross-coupling at the unsubstituted furan 5-position. The compound is synthesized via amide coupling between dibenzo[b,d]furan-3-amine (CAS 4106-66-5) and furan-2-carbonyl chloride or furan-2-carboxylic acid using standard coupling reagents . Its unsubstituted furan ring provides a reactive handle for late-stage diversification: halogenation (e.g., bromination at the 5-position), Suzuki–Miyaura cross-coupling to install aryl/heteroaryl groups, or nitration to generate the C-178 scaffold directly. This synthetic versatility, combined with its availability as a catalog compound (EvitaChem EVT-5119681), makes it a practical entry point for constructing structure–activity relationship libraries that systematically explore substituent effects at the furan 5-position while maintaining the dibenzofuran-3-ylamide core constant.

Reference Standard for Analytical Method Development and Compound Characterization

The well-defined structure of N-dibenzofuran-3-ylfuran-2-carboxamide (InChI: InChI=1S/C17H11NO3/c19-17(15-6-3-9-20-15)18-11-7-8-13-12-4-1-2-5-14(12)21-16(13)10-11/h1-10H,(H,18,19); canonical SMILES: C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4) makes it suitable as a reference standard for developing and validating analytical methods targeting dibenzofurancarboxamides. Its chromatographic behavior, mass spectrometric fragmentation pattern, and UV absorption profile can serve as benchmarks for method development in HPLC-UV, LC-MS, and quantitative NMR workflows. In procurement contexts, this compound can be used as a system suitability standard when analyzing structurally related compounds (C-178, 5-methyl analog, 5-bromo analog), particularly in quality control settings where accurate identification and quantification of dibenzofuran-containing amides is required.

Quote Request

Request a Quote for N-dibenzofuran-3-ylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.